(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18808696
InChI: InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H/t3-;/m0./s1
SMILES:
Molecular Formula: C5H10ClN3O
Molecular Weight: 163.60 g/mol

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18808696

Molecular Formula: C5H10ClN3O

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride -

Specification

Molecular Formula C5H10ClN3O
Molecular Weight 163.60 g/mol
IUPAC Name (1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H/t3-;/m0./s1
Standard InChI Key VLOVDCIPZJBYDP-DFWYDOINSA-N
Isomeric SMILES CC1=NOC(=N1)[C@H](C)N.Cl
Canonical SMILES CC1=NOC(=N1)C(C)N.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound consists of a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and an (S)-configured ethanamine moiety at the 5-position. The hydrochloride salt forms via protonation of the primary amine group. Key structural data include:

PropertyValue
Molecular FormulaC₅H₁₀ClN₃O
Molecular Weight163.61 g/mol
IUPAC Name(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
SMILESCC1=NOC(=N1)C@HN.Cl
InChIKeyVZKFDBDBHDMKHK-VKHMYHEASA-N

The chiral center at the ethanamine group confers stereospecificity, which is critical for interactions in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis involves two primary steps:

  • Formation of the 1,2,4-Oxadiazole Ring:

    • Reacting an amidoxime (e.g., acetamidoxime) with a methyl-substituted carboxylic acid derivative under cyclodehydration conditions.

    • Example:

      CH₃C(=NOH)NH₂+RCOClCH₃C(=N-O-C(=O)R)NΔOxadiazole+H₂O\text{CH₃C(=NOH)NH₂} + \text{RCOCl} \rightarrow \text{CH₃C(=N-O-C(=O)R)N} \xrightarrow{\Delta} \text{Oxadiazole} + \text{H₂O}
  • Chiral Resolution:

    • The (S)-enantiomer is isolated via chiral chromatography or asymmetric synthesis using enantiopure starting materials .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to yield the crystalline hydrochloride salt .

Physicochemical Properties

PropertyValueMethod
Melting Point180–182°C (decomposes)Differential Scanning Calorimetry
Solubility>50 mg/mL in H₂OUSP Method <911>
LogP (Partition Coefficient)0.89Computational Prediction

The hydrochloride salt’s high aqueous solubility (≥50 mg/mL) contrasts with the free base’s limited solubility (<10 mg/mL), facilitating its use in biological assays .

Applications in Pharmaceutical Research

Antimicrobial Activity

Analogous 1,2,4-oxadiazoles demonstrate broad-spectrum antimicrobial properties. For example, bromophenyl-substituted derivatives inhibit Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL). While direct data for this compound are unavailable, its structural similarity suggests comparable activity.

Enzyme Inhibition

The oxadiazole ring mimics peptide bonds, enabling interactions with proteases and kinases. Molecular docking studies predict strong binding (ΔG = −8.2 kcal/mol) to the active site of SARS-CoV-2 main protease .

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